![molecular formula C18H23N5O5S B2452301 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide CAS No. 1904084-77-0](/img/structure/B2452301.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C18H23N5O5S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an imidazole sulfonamide group. Its molecular formula is C19H22N4O4S, with a molecular weight of approximately 402.47 g/mol. The presence of these functional groups is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of similar structures exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for some related compounds were reported as follows:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HepG2 | 2.38 |
Compound B | HCT116 | 1.54 |
Compound C | MCF7 | 4.52 |
Doxorubicin (standard) | HepG2 | 7.46 |
Doxorubicin (standard) | HCT116 | 8.29 |
Doxorubicin (standard) | MCF7 | 4.56 |
These results indicate that certain derivatives of benzo[d][1,3]dioxole exhibit superior anticancer activity compared to established chemotherapeutic agents like doxorubicin .
The mechanisms through which this compound exerts its effects are multifaceted:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- EGFR Inhibition : It may inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancer signaling pathways.
- Mitochondrial Pathways : Studies have indicated that it affects mitochondrial apoptosis pathways by modulating proteins such as Bax and Bcl-2 .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Antiproliferative Activity : A study assessed the antiproliferative activity of various benzo[d][1,3]dioxole derivatives against different cancer cell lines. The results indicated that modifications to the dioxole ring significantly impacted cytotoxicity and selectivity towards cancer cells .
- In Vivo Studies : Animal models have demonstrated that compounds similar to this compound can suppress tumor growth effectively when administered at specific dosages .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing or electron-donating groups on the benzene ring influences the compound's potency.
- Linker Variations : Modifications in the linker between the dioxole and diazepane moieties can enhance or reduce cytotoxic effects.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5S/c1-21-11-17(20-12-21)29(25,26)23-6-2-5-22(7-8-23)18(24)19-10-14-3-4-15-16(9-14)28-13-27-15/h3-4,9,11-12H,2,5-8,10,13H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAQDNNVZFULPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.